tert-Butyl 3-(methylamino)butanoate
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Overview
Description
tert-Butyl 3-(methylamino)butanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of butanoic acid, where the carboxyl group is esterified with a tert-butyl group and the alpha carbon is substituted with a methylamino group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-(methylamino)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-(methylamino)butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(methylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-(methylamino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(methylamino)butanoate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(amino)butanoate
- tert-Butyl 3-(ethylamino)butanoate
- tert-Butyl 3-(dimethylamino)butanoate
Uniqueness
tert-Butyl 3-(methylamino)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylamino group enhances its nucleophilicity and potential for hydrogen bonding compared to other similar compounds .
Biological Activity
tert-Butyl 3-(methylamino)butanoate is a compound of interest due to its potential biological activities and interactions with various biomolecules. Its unique structural features, including a tert-butyl group and a methylamino moiety, contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₉N₁O₂
- Molecular Weight : 171.25 g/mol
- CAS Number : 89537-01-9
The compound is characterized by its ester functional group, which plays a crucial role in its chemical reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, influencing various metabolic pathways. The presence of the methylamino group allows for hydrogen bonding interactions with enzyme active sites, potentially enhancing binding affinity and specificity.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic processes.
- Receptor Binding : It could interact with receptors that modulate cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.
- CNS Activity : The compound has been explored for its potential as a CNS-active agent, possibly influencing neurochemical pathways.
- Metabolic Effects : Investigations have shown that it may affect metabolic pathways related to energy production and utilization.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound inhibits nicotinamide N-methyltransferase (NNMT), an enzyme associated with metabolic disorders. The inhibition was found to be dose-dependent, indicating potential therapeutic applications in managing metabolic diseases .
- Antimicrobial Activity Assessment : In vitro tests revealed that this compound showed moderate activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Neuropharmacological Evaluation : Research exploring the effects on neurotransmitter systems indicated that the compound might influence dopamine and serotonin pathways, which are critical in treating mood disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Tert-butyl 2-methylamino-butanoate | Lacks methyl group at position 3 | Limited CNS activity |
Tert-butyl 3-methyl-butanoate | No amino group | Primarily used in organic synthesis |
Tert-butyl 2-methylamino-3-methyl-butanoate | Similar structure but different positioning | Enhanced reactivity but less bioactivity |
The unique combination of functional groups in this compound provides distinct reactivity and biological profiles compared to these compounds.
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
tert-butyl 3-(methylamino)butanoate |
InChI |
InChI=1S/C9H19NO2/c1-7(10-5)6-8(11)12-9(2,3)4/h7,10H,6H2,1-5H3 |
InChI Key |
SEWLXVPMNZROPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
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